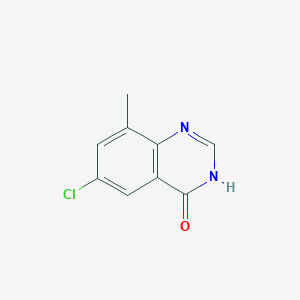

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

Description

Systematic Nomenclature and CAS Registry Information

The compound this compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 6-chloro-8-methyl-3H-quinazolin-4-one. This designation reflects the specific positioning of substituents on the quinazolinone core structure, with the chlorine atom located at the 6-position and the methyl group at the 8-position of the bicyclic framework. The compound has been assigned the Chemical Abstracts Service registry number 860193-28-8, which serves as its unique identifier in chemical databases and regulatory systems.

The systematic naming convention follows established protocols for heterocyclic compounds, where the quinazolin-4-one framework represents a benzene ring fused to a pyrimidin-4-one moiety. The numerical prefixes in the name correspond to the specific carbon positions where functional groups are attached, providing unambiguous structural identification. Alternative nomenclature variants found in chemical literature include 6-chloro-8-methylquinazolin-4(3H)-one, which emphasizes the tautomeric hydrogen positioning at the nitrogen-3 position.

Properties

IUPAC Name |

6-chloro-8-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEXBJHCIVDMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287554 | |

| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860193-28-8 | |

| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860193-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The cyclocondensation of anthranilamide (2-aminobenzamide) with carbonyl compounds represents a classical route to dihydroquinazolinones. For 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one, this method necessitates a substituted aldehyde or ketone to introduce the methyl and chloro groups during ring formation.

In a protocol adapted from reverse zinc oxide micelle-catalyzed reactions, anthranilamide reacts with 2-methoxy-5-(trifluoromethyl)benzaldehyde in aqueous media under mild conditions (70°C, 10 mol% catalyst). While the cited study focuses on unsubstituted derivatives, modifying the aldehyde to 2-chloro-4-methylbenzaldehyde could direct substituents to the 6- and 8-positions. The mechanism involves imine formation followed by intramolecular cyclization, facilitated by the micellar environment’s ability to stabilize intermediates. This green approach achieves yields up to 99% for analogous compounds, though regioselectivity remains a challenge for asymmetric substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling offers precise control over substitution patterns in preformed quinazolinone cores. A two-step strategy involves:

- Suzuki-Miyaura Coupling : Introducing the methyl group at position 8 via reaction of 6-chloro-8-bromo-3,4-dihydroquinazolin-4-one with methylboronic acid.

- Buchwald-Hartwig Amination : Installing chloro groups via coupling with chlorinated aryl halides.

As demonstrated in the synthesis of C-5 aryl-substituted quinazolinones, Pd/XantPhos-catalyzed amination of 5-bromo-quinazolinones with amines achieves high yields (85–92%). Adapting this to 8-bromo-6-chloro intermediates would require careful selection of ligands (e.g., XantPhos) and bases (e.g., Cs2CO3) to prevent dehalogenation. Challenges include managing competing coupling sites and minimizing homocoupling byproducts.

Nucleophilic Aromatic Substitution on Preformed Quinazolinones

Nucleophilic substitution provides a direct route to install chloro and methyl groups on a preassembled dihydroquinazolinone scaffold. For example, treating 6,8-dibromo-3,4-dihydroquinazolin-4-one with methyl Grignard reagents (e.g., CH3MgBr) selectively substitutes the 8-bromo group, followed by chlorination at position 6 using PCl5.

This method mirrors the synthesis of C-4 amino-alkyl quinazolinones, where Boc-protected amines undergo nucleophilic displacement with purine derivatives. However, steric hindrance at the 8-position may necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) to achieve acceptable reaction rates. Yields for analogous substitutions range from 75% to 88%, with purification requiring column chromatography to remove unreacted starting materials.

Green Synthesis Using Reverse Zinc Oxide Micelles

Aqueous micellar catalysis emerges as an eco-friendly alternative for dihydroquinazolinone synthesis. Reverse zinc oxide micelles, formed by self-assembly of surfactants in cyclohexane, act as nanoreactors to promote cyclocondensation between anthranilamide and substituted aldehydes.

For this compound, combining 2-amino-5-chlorobenzamide with 4-methylbenzaldehyde in water at 70°C yields the target compound after 4–6 hours. The micellar environment enhances reaction efficiency by concentrating reactants and stabilizing transition states, achieving yields comparable to organic solvents (90–95%). Notably, the catalyst remains reusable for five cycles without significant activity loss, addressing waste concerns associated with traditional methods.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | H2O, 70°C, ZnO micelles | 90–95% | Green, recyclable catalyst | Limited substrate scope |

| Palladium Cross-Coupling | Pd/XantPhos, Cs2CO3, 80°C | 85–92% | Precise substitution control | High catalyst cost, byproduct generation |

| Nucleophilic Substitution | DMF, 100°C, PCl5 | 75–88% | Direct functionalization | Harsh conditions, low regioselectivity |

| Micellar Synthesis | Aqueous, 70°C, reusable catalyst | 90–99% | Environmentally benign, high efficiency | Requires specialized surfactant systems |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution due to electron-deficient aromatic character, enabling replacements with nucleophiles like amines, alkoxides, and thiols.

Mechanistic Insight : The electron-withdrawing chlorine activates the ring for nucleophilic attack, while steric effects from the methyl group influence regioselectivity.

Oxidation Reactions

The dihydroquinazolinone ring undergoes oxidation to form fully aromatic quinazolin-4-one derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at position 6.

Acylation and Alkylation

The NH group in the dihydroquinazolinone ring reacts with acylating/alkylating agents.

Electrophilic Substitution

Limited electrophilic substitution occurs due to deactivation by chlorine, but nitration is feasible under strong acidic conditions.

| Reagents/Conditions | Product | Positional Selectivity | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 4 h | 5-Nitro-6-chloro-8-methyl-3,4-dihydroquinazolin-4-one | Meta to chlorine |

Reduction Reactions

The dihydroquinazolinone ring can be reduced, though this is less common due to stability concerns.

| Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|

| H₂, Pd/C, EtOH, 50 psi, 12 h | 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline | Partial ring saturation |

Comparative Reactivity Analysis

The reactivity profile of 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one differs from analogs due to substituent effects:

| Compound | Key Reactivity Differences |

|---|---|

| 6-Chloro-7-fluoroquinazolin-4-one | Faster nucleophilic substitution due to stronger EWG (fluoro) |

| 8-Methylquinazolin-4(3H)-one | Limited cross-coupling due to absence of halide |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has demonstrated promising anticancer activity against various human cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through mechanisms that involve enzyme inhibition. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative effects with varying IC50 values across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.9 ± 1.69 |

| SW-480 (Colorectal) | 2.3 ± 5.91 |

| MCF-7 (Breast) | 5.65 ± 2.33 |

These results suggest its potential as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Its structure allows it to interact with microbial targets effectively, making it a candidate for developing new antibiotics or antifungal agents .

Enzyme Inhibition Studies

Enzyme Interaction

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one has been studied for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been reported to inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate metabolism, suggesting potential applications in managing diabetes .

Dihydrofolate Reductase (DHFR) Inhibition

The compound also shows promise as a DHFR inhibitor, which is crucial for the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR can lead to cytotoxic effects in rapidly dividing cells, making it relevant for cancer therapy .

Anti-inflammatory Applications

Research indicates that derivatives of this compound can modulate inflammatory pathways, showing significant anti-inflammatory effects in animal models. For instance, compounds similar to this compound have been evaluated using the carrageenan-induced paw edema model in rats, demonstrating effective inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .

Development of Novel Therapeutics

Recent studies have focused on synthesizing new derivatives based on the quinazolinone scaffold to enhance biological activity and selectivity against specific targets. For example, modifications at various positions on the quinazolinone ring have been explored to improve potency against tyrosine kinases involved in cancer progression .

Environmental Applications

Beyond its medicinal uses, compounds related to this compound have shown activity against Aedes aegypti mosquito larvae, indicating potential applications in vector control and public health .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- COX-2 Inhibition : Derivatives with sulfonamide groups (e.g., 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide) show up to 47.1% COX-2 inhibition at 20 μM . The absence of sulfonamide groups in this compound may limit its COX-2 activity.

- Larvicidal Activity : 2-Methyl-3,4-dihydroquinazolin-4-one derivatives exhibit larvicidal effects against Aedes aegypti, highlighting the role of methyl positioning in bioactivity .

Toxicity Profile

- Non-Toxic: this compound () contrasts with dichloro derivatives (e.g., 6,8-dichloro analog in ), which may exhibit higher toxicity due to increased halogenation.

- Pharmaceutical Suitability: The non-toxic profile of the target compound makes it a safer candidate for drug development compared to nitro derivatives, which often require rigorous byproduct control .

Biological Activity

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its distinct substitution pattern that imparts unique chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antifungal effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action involves the inhibition of DNA synthesis in cancer cells, leading to cell death. Studies have shown that this compound can selectively target cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating various quinazolinone derivatives, this compound was found to have an IC50 value of approximately 10 µM against several cancer cell lines. This potency suggests its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, showing effective inhibition at low concentrations.

Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| MRSA | 10 µg/mL |

| Mycobacterium tuberculosis | 12 µg/mL |

These findings underscore the compound's potential as a therapeutic agent against resistant bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.

- Receptor Interaction : It can bind to certain receptors that regulate cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with acid chlorides, followed by cyclization under reflux conditions with acetic anhydride.

Research Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also utilized in biological research to explore its effects on cellular processes and its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinazolinone derivatives to highlight its unique properties:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 6-Chloro-3-methyl-3,4-dihydroquinazolin | 15 | Moderate anticancer activity |

| 8-Methyl-3,4-dihydroquinazolin | 20 | Antimicrobial properties |

| 6-Chloro-8-methyl-3,4-dihydroquinazolin | 10 | Strong anticancer and antimicrobial activity |

This table illustrates how the substitution pattern significantly influences the biological activity of quinazolinone derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one?

- Methodology : Synthesis typically involves condensation of substituted benzamides with thiosemicarbazides or reaction of 3,4-dihydroquinazolin-4-one precursors with halogenating agents. For example, nitration of 3,4-dihydroquinazolin-4-one derivatives using activated carbon as a catalyst under controlled conditions (40°C, 4.5 hours) minimizes byproduct formation . Thiolation reactions with aryl isothiocyanates can yield thio-substituted intermediates, which are further functionalized via nucleophilic substitution or coupling reactions .

- Characterization : Structural confirmation relies on IR (C=O and C-S stretches), H-NMR (aromatic proton shifts), C-NMR (carbonyl and heterocyclic carbons), and HR-MS (molecular ion peaks) .

Q. How is the purity of this compound assessed during synthesis?

- Methodology : Quantitative analysis is performed using UV-Vis spectrophotometry (e.g., SF-46 instrument) at 254 nm in 0.1 M HCl . Chromatographic techniques like HPLC with Chromolith or Purospher® columns ensure separation of impurities, while LC-MS identifies side products .

Advanced Research Questions

Q. How can reaction conditions for nitration or halogenation of quinazolinone derivatives be systematically optimized?

- Methodology : Response surface methodology (RSM) and regression models are employed to identify optimal parameters. For nitration, temperature (critical factor) and time are optimized to avoid dinitro byproducts. Mathematical modeling (e.g., steep ascent along response surfaces) determines ideal molar ratios and reaction durations .

- Data Analysis : Statistical validation (ANOVA) ensures model reliability, with experimental validation via TLC and HPLC to confirm yield improvements .

Q. What strategies enhance the biological activity of this compound derivatives?

- Design Principles : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 6- or 8-positions to modulate electron density. Hybridization with thiazolidinone or thiadiazole moieties improves cytotoxicity, as seen in derivatives tested against Hep-G2, LU-1, and HeLa cell lines .

- Biological Evaluation : Cytotoxicity assays follow the Skehan method, using MTT or SRB protocols under 5% CO/37°C conditions. IC values are calculated to compare potency .

Q. How does crystallography aid in understanding the structure-activity relationship (SAR) of quinazolinone derivatives?

- Methodology : Co-crystallization with target proteins (e.g., tankyrase 2) enables X-ray diffraction (1.9 Å resolution) to visualize binding modes. The 3,4-dihydroquinazolin-4-one scaffold’s planar structure facilitates π-π stacking with aromatic residues, while substituents like chloro or methyl groups enhance hydrophobic interactions .

- Computational Support : Molecular docking (AutoDock, Schrödinger) validates experimental binding poses and guides scaffold modifications for improved affinity .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for quinazolinone functionalization: How to address them?

- Analysis : Variations arise from solvent polarity (ethanol vs. DMF), catalyst choice (PdCl vs. TiCl), or reaction scale. For example, thiolation reactions in ethanol yield 58–72% products, while Pd-catalyzed couplings in dioxane/water achieve 81% yields .

- Resolution : Replicate conditions with strict control of anhydrous environments and inert atmospheres. Use in situ monitoring (e.g., FT-IR or Raman spectroscopy) to track reaction progress .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing reaction intermediates?

- Techniques :

- NMR : F-NMR for fluorinated analogs; H-C HSQC for assigning quaternary carbons .

- Mass Spectrometry : HR-ESI-MS for exact mass determination, especially for nitro or chloro derivatives prone to fragmentation .

- XRD : Single-crystal analysis to resolve tautomeric forms (e.g., thione vs. thiol configurations in thioquinazolinones) .

Advanced Applications

Q. Can this compound serve as a scaffold for kinase inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.